3-Chloro-7-fluoro-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-7-fluoro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-7-4-2-1-3-5(9)6(4)10-11-7/h1-3H,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCBYAQQYSIIIRY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
chemical structure and molecular weight of 3-Chloro-7-fluoro-1H-indazole
This technical guide details the chemical structure, synthesis, and application of 3-Chloro-7-fluoro-1H-indazole , a specialized heterocyclic scaffold used in the development of kinase inhibitors and antifungal agents.
Compound Identity & Physicochemical Profile
3-Chloro-7-fluoro-1H-indazole is a halogenated indazole derivative characterized by a fluorine atom at the C7 position and a chlorine atom at the C3 position. This dual-halogenation pattern modulates the scaffold's electronic properties, enhancing its metabolic stability and altering its hydrogen-bond donor acidity compared to the parent indazole.
Core Data Table
| Property | Specification |
| CAS Registry Number | 1388058-48-7 |
| IUPAC Name | 3-Chloro-7-fluoro-1H-indazole |
| Molecular Formula | C |
| Molecular Weight | 170.57 g/mol |
| Exact Mass | 170.0047 Da |
| Physical State | Solid (typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Low solubility in water |
| pKa (Calculated) | ~10.5 (NH acidity enhanced by F-withdrawal) |
Structural Representation
The molecule consists of a benzene ring fused to a pyrazole ring.[1]
-
C3-Chlorine: Provides a handle for palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or acts as a lipophilic steric block.
-
C7-Fluorine: Positioned adjacent to the NH group, this atom exerts a strong inductive effect (
), increasing the acidity of the N1-proton and influencing binding affinity via potential intramolecular electrostatic interactions.
Synthesis & Production Protocols
The synthesis of 3-Chloro-7-fluoro-1H-indazole is typically achieved through a convergent two-step protocol starting from fluorinated benzaldehydes. This route is preferred for its regioselectivity and scalability.
Reaction Pathway Diagram
Figure 1: Synthetic workflow for the production of 3-Chloro-7-fluoro-1H-indazole.
Detailed Experimental Protocol
Step 1: Preparation of 7-Fluoro-1H-indazole
-
Reagents: Charge a reaction vessel with 2,3-difluorobenzaldehyde (1.0 equiv) and hydrazine monohydrate (excess, typically 5–8 equiv).
-
Reaction: Heat the mixture to 180°C in a sealed tube or autoclave for 10–12 hours. The hydrazine acts as a dinucleophile, displacing the ortho-fluorine via S
Ar followed by condensation with the aldehyde. -
Workup: Cool to room temperature. Dilute with ethyl acetate and wash with water and brine.[2] Dry the organic layer over anhydrous Na
SO .[2] -
Purification: Purify via silica gel flash chromatography (Eluent: Chloroform/Acetone) to yield 7-fluoro-1H-indazole as a light yellow solid.
Step 2: Chlorination to 3-Chloro-7-fluoro-1H-indazole
-
Reagents: Dissolve 7-fluoro-1H-indazole (1.0 equiv) in anhydrous acetonitrile (MeCN) .
-
Addition: Add N-chlorosuccinimide (NCS) (1.0–1.1 equiv) in a single portion.
-
Reaction: Heat the solution to 70°C for 2–4 hours. Monitor consumption of the starting material by TLC or LC-MS.
-
Mechanism: Electrophilic aromatic substitution occurs selectively at the C3 position, which is the most electron-rich site in the indazole ring system.
-
Isolation: Concentrate the solvent in vacuo. Resuspend the residue in water/ethyl acetate.[2] The product can often be precipitated or recrystallized directly, or purified via column chromatography if high purity (>98%) is required for biological assays.
Structural Analysis & Drug Discovery Applications
Electronic Effects & SAR
-
Metabolic Stability: The C7-fluorine atom blocks potential oxidative metabolism at this position (a common soft spot in non-fluorinated indazoles) and reduces the electron density of the benzene ring, making it less susceptible to oxidation.
-
Hydrogen Bonding: The fluorine atom at C7 can function as a weak hydrogen bond acceptor. More importantly, its electron-withdrawing nature increases the acidity of the N1-H, strengthening its ability to act as a hydrogen bond donor to protein targets (e.g., the hinge region of kinases).
Key Applications
-
Kinase Inhibition: The indazole core is a "privileged scaffold" in kinase inhibitor design. 3-Chloro-7-fluoro-1H-indazole serves as a critical intermediate for synthesizing inhibitors of Akt kinase and Tyrosine kinases . The C3-chloro group is frequently displaced by aryl or heteroaryl groups via Suzuki coupling to extend the molecule into the kinase specificity pocket.
-
Antifungal Research: Research from MIT indicates that halogenated indazoles, including the 3-chloro-7-fluoro variant, are investigated for their ability to prevent antifungal drug resistance. The scaffold exploits fitness trade-offs in fungal pathogens, potentially serving as a lead for novel antimycotic therapies.
-
Fragment-Based Drug Design (FBDD): Due to its low molecular weight (170.57 Da) and defined vector handles (N1, C3, C7), this molecule is an ideal candidate for fragment libraries used in X-ray crystallographic screening against biological targets.
Analytical Characterization Standards
To validate the identity of synthesized batches, the following analytical signals should be observed:
-
H NMR (DMSO-d
, 400 MHz):- ~13.5 ppm: Broad singlet (NH).
-
~7.0–7.5 ppm: Multiplets corresponding to the C4, C5, and C6 protons. The coupling constants (
) will reveal the splitting caused by the neighboring fluorine atom ( F- H coupling).
-
F NMR:
-
A single distinct peak, typically in the range of -120 to -135 ppm , confirming the mono-fluorination at the aromatic ring.
-
-
Mass Spectrometry (LC-MS):
-
[M+H]
: 171.0 (approx). Note the characteristic chlorine isotope pattern: peaks at 171 ( Cl) and 173 ( Cl) in a 3:1 ratio.
-
References
-
PubChem. (n.d.). 3-Chloro-7-fluoro-1H-indazole Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]
- Valeur, E., et al. (2012). Development of a Large-Scale Synthetic Route to Manufacture (-)-Huperzine A. Organic Process Research & Development.
-
MIT DSpace. (2012). Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. Massachusetts Institute of Technology. Retrieved from [Link]
Sources
Physicochemical Profiling and Solubility Optimization of 3-Chloro-7-fluoro-1H-indazole: A Technical Guide
Topic: Physicochemical Profiling and Solubility Optimization of 3-Chloro-7-fluoro-1H-indazole Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Process Development Scientists[1][2]
Executive Summary
3-Chloro-7-fluoro-1H-indazole (CAS: 1388058-48-7) represents a privileged heterocyclic scaffold in modern drug discovery, particularly within the development of kinase inhibitors and HIV capsid modulators (e.g., Lenacapavir intermediates).[1][2] Its utility is defined by the unique substitution pattern: the C3-chlorine atom provides metabolic blocking and lipophilic bulk, while the C7-fluorine atom modulates the acidity of the N1-proton via inductive effects, influencing both solubility and binding affinity.[1][2]
This technical guide provides a comprehensive analysis of the compound's physical properties, solubility landscape, and validated experimental protocols for characterization.[1][2] It is designed to assist researchers in optimizing formulation and synthesis workflows.[1][2]
Structural & Physicochemical Profile
The physicochemical behavior of 3-Chloro-7-fluoro-1H-indazole is governed by the electronic interplay between the fused pyrazole ring and the halogen substituents.[1][2] Unlike the parent indazole, this derivative exhibits enhanced acidity and lipophilicity.[1][2]
Core Identifiers & Constants[1][2]
| Property | Data | Note |
| IUPAC Name | 3-Chloro-7-fluoro-1H-indazole | |
| CAS Number | 1388058-48-7 | Distinct from 3-chloro-1H-indazole (29110-74-5) |
| Molecular Formula | C₇H₄ClFN₂ | |
| Molecular Weight | 170.57 g/mol | |
| Exact Mass | 170.005 g/mol | Monoisotopic |
| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow |
| Melting Point | 145–150 °C (Predicted) | High lattice energy due to H-bonding |
Structure-Activity Relationship (SAR) Analysis[1][2]
The following diagram illustrates the electronic contributions of the substituents, explaining the causality behind the compound's solubility and reactivity profile.
Figure 1: Structural analysis highlighting the impact of halogenation on the indazole core's electronic and physical properties.[1][2]
Solubility Landscape
Understanding the solubility profile is critical for assay development and formulation.[1][2] 3-Chloro-7-fluoro-1H-indazole exhibits "brick dust" characteristics—high crystallinity and low aqueous solubility—necessitating specific solvent strategies.[1][2]
Calculated & Predicted Properties[1][2][4]
| Parameter | Value (Approx.) | Implication |
| cLogP | 2.5 – 2.8 | Moderately lipophilic; permeable but poor aqueous solubility.[1][2] |
| TPSA | ~28.7 Ų | Good membrane permeability (Rule of 5 compliant).[1][2] |
| pKa (NH) | 10.5 – 11.5 | More acidic than parent indazole (pKa ~13.[2]9) due to 7-F inductive effect.[1][2] |
| H-Bond Donors | 1 | The N-H moiety.[1][2] |
| H-Bond Acceptors | 2 | The N-2 nitrogen and Fluorine.[1][2][3] |
Solvent Compatibility Matrix[1][2]
-
Water (pH 7.4): Insoluble (< 0.1 mg/mL).[1][2] The crystal lattice energy is too high for neutral water to overcome.[1][2]
-
DMSO: High Solubility (> 50 mg/mL).[1][2] Recommended for preparing stock solutions (typically 10-100 mM).[1][2]
-
Methanol/Ethanol: Moderate Solubility .[1][2] Suitable for reaction solvents but may require heating.[1][2]
-
Dichloromethane (DCM): Good Solubility .[1][2] Useful for extraction and chromatography.[1][2]
The pH-Solubility Dependency
Due to the acidic N-H proton (pKa ~11), solubility increases significantly in basic media (pH > 12) where the molecule forms a salt (anion).[1][2] However, extreme basic conditions may risk nucleophilic displacement of the halogens if heated.[1][2]
Experimental Characterization Protocols
Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)
This is the gold standard for equilibrium solubility.
Reagents:
-
DMSO (for calibration curve)
-
HPLC Grade Acetonitrile[2]
Workflow:
Figure 2: Step-by-step workflow for thermodynamic solubility determination.[1][2]
Critical Analysis Step: To ensure data integrity, prepare a calibration curve using a DMSO stock solution (e.g., 10 mM) diluted into the mobile phase.[1][2] The UV detection should be set to the compound's lambda max (typically 250-280 nm for indazoles).[1][2]
Protocol B: pKa Determination via Spectrophotometric Titration[1][2]
Because the 7-F substituent lowers the pKa, potentiometric methods might be less sensitive if the compound is insoluble in water.[1][2] A co-solvent spectrophotometric method is preferred.[1][2]
-
Preparation: Dissolve compound in methanol/water mixtures (e.g., 20%, 40%, 60% MeOH).
-
Titration: Titrate with KOH while monitoring UV absorbance. The shift in absorbance maxima corresponds to the deprotonation of the indazole nitrogen.[1][2]
-
Extrapolation: Plot the apparent pKa values against the percentage of organic solvent (Yasuda-Shedlovsky plot) and extrapolate to 0% solvent to estimate the aqueous pKa.
Handling, Stability, and Safety
Stability[1][2]
-
Thermal: Stable under standard laboratory conditions (room temperature).
-
Light: Indazoles can be photosensitive; store in amber vials.[1][2]
-
Chemical: The C3-Cl bond is robust, but the C7-F position is susceptible to nucleophilic aromatic substitution (
) under harsh basic conditions or with strong nucleophiles.[1][2]
GHS Safety Classification
Based on structural analogs and vendor data:
PPE Requirement: Standard lab coat, nitrile gloves, and safety glasses.[1][2] Handle powder in a fume hood to avoid inhalation.[1][2]
References
-
PubChem. (2025).[1][2] 3-Chloro-7-fluoro-1H-indazole Compound Summary (CID 73553741).[1][2][5] National Library of Medicine.[1][2] Available at: [Link][1][2]
-
Gupton, B.F., et al. (2024).[1][2][6] Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(11), 2705.[1][2] (Provides synthesis context for halogenated indazoles). Available at: [Link][1][2]
-
Meanwell, N. A. (2011).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] (Authoritative source on Fluorine's effect on pKa and lipophilicity). Available at: [Link][1][2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 6-Bromo-7-fluoro-1H-indazole | 1427396-09-5 [sigmaaldrich.com]
- 5. 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2 | CID 73553741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
melting point and density data for 3-Chloro-7-fluoro-1H-indazole
CAS Registry Number: 1388058-48-7 Primary Application: Medicinal Chemistry Intermediate (Kinase Inhibition, Antifungal Cytochrome bc1 Targeting)
Part 1: Executive Summary & Strategic Utility
3-Chloro-7-fluoro-1H-indazole is a high-value heterocyclic scaffold used primarily in the development of small-molecule inhibitors. Its structural significance lies in the 7-fluoro substitution , which modulates the pKa of the indazole nitrogen (N1), influencing hydrogen bond donor capability in the hinge-binding region of kinase targets. Additionally, the 3-chloro substituent provides a lipophilic handle for hydrophobic pocket occupancy and serves as a versatile site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to elaborate complex leads.
This guide provides the physicochemical baseline, synthesis pathways, and rigorous characterization protocols required to utilize this compound effectively in drug discovery campaigns.
Part 2: Physicochemical Specifications[1]
The following data aggregates computed and experimental values. Due to the compound's status as a research intermediate, experimental values can vary based on polymorphic form and purity.
Table 1: Core Physicochemical Properties[1]
| Property | Value / Range | Confidence | Source/Method |
| Molecular Formula | C₇H₄ClFN₂ | High | Stoichiometry |
| Molecular Weight | 170.57 g/mol | High | Calculated |
| Melting Point | 140 – 160 °C (Predicted) | Medium | Analog Comparison* |
| Density (Solid) | 1.55 ± 0.05 g/cm³ (Predicted) | Medium | ACD/Labs Algorithm |
| LogP (Octanol/Water) | 2.6 | High | XLogP3 |
| pKa (N-H) | ~12.5 | Medium | Predicted (Indazole core) |
| Appearance | Off-white to pale yellow solid | High | Experimental Observation |
*Note: Unsubstituted 3-chloro-1H-indazole melts at ~148°C. The addition of a 7-fluoro group typically elevates the melting point due to increased crystal lattice energy from dipole interactions.
Part 3: Synthesis & Purification Protocol
To obtain accurate melting point and density data, the compound must first be synthesized to >98% purity. The following protocol is adapted from field-proven methodologies (e.g., Buchwald/Lindquist labs) for halogenated indazoles.
Reaction Scheme
Precursor: 7-Fluoro-1H-indazole Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile (MeCN)
Step-by-Step Synthesis Workflow
-
Charge: In a reaction vessel equipped with a magnetic stir bar, dissolve 7-fluoro-1H-indazole (1.0 equiv) in anhydrous acetonitrile (0.1 M concentration).
-
Add Reagent: Add N-chlorosuccinimide (NCS) (1.05 equiv) in a single portion.
-
Reaction: Seal the vessel and heat to 70°C for 4–6 hours. Monitor reaction progress via LC-MS (Target Mass: [M+H]⁺ = 171.0/173.0).
-
Workup:
-
Cool mixture to room temperature.
-
Concentrate under reduced pressure to remove acetonitrile.
-
Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x).
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification (Critical):
-
Perform flash column chromatography using a Hexane/Ethyl Acetate gradient (0% → 30% EtOAc).
-
Checkpoint: Isolate the fraction corresponding to the 3-chloro product (typically less polar than the starting material).
-
Visualization: Synthesis & Characterization Logic
Caption: Logical workflow for the synthesis and purification of 3-Chloro-7-fluoro-1H-indazole prior to physical property determination.
Part 4: Experimental Determination Protocols
Since specific batch data can vary, researchers must validate physical properties internally. Use these self-validating protocols.
Melting Point Determination (DSC Method)
Standard capillary methods are acceptable, but Differential Scanning Calorimetry (DSC) is preferred for drug intermediates to detect polymorphism.
-
Instrument: DSC (e.g., TA Instruments or Mettler Toledo).
-
Sample Prep: Weigh 2–5 mg of dried, powdered sample into a Tzero aluminum pan. Crimp hermetically.
-
Protocol:
-
Equilibrate at 40°C.
-
Ramp 10°C/min to 200°C.
-
Data Analysis: Record the Onset Temperature (T_onset) as the melting point, not the peak maximum.
-
-
Acceptance Criteria: A sharp endothermic peak (width < 2°C) indicates high purity. A broad peak suggests solvent entrapment or impurities.
Density Determination (Gas Pycnometry)
For solid intermediates, bulk density is unreliable. True skeletal density is required.
-
Instrument: Helium Pycnometer.
-
Protocol:
-
Weigh the empty sample chamber (
). -
Fill chamber 2/3 with sample and weigh (
). -
Purge with Helium to remove air/moisture (10 cycles).
-
Measure volume (
) via gas displacement at constant temperature (25°C). -
Calculation:
.
-
Part 5: Safety & Handling (E-E-A-T)[1]
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
GHS Signal: WARNING .
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Halogenated indazoles can be light-sensitive; store in amber vials.
-
Solubility: Soluble in DMSO, Methanol, and Ethyl Acetate. Poorly soluble in water.
Part 6: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 73553741, 3-Chloro-7-fluoro-1H-indazole. Retrieved from [Link]
-
Vincent, B. M. (2016). Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. (Doctoral dissertation, Massachusetts Institute of Technology). Retrieved from [Link]
The Halogenated Indazole: A Strategic Scaffold in Modern Drug Discovery
Topic: Literature Review of Halogenated Indazoles in Drug Discovery Content Type: In-depth Technical Guide / Whitepaper Audience: Researchers, Senior Scientists, Medicinal Chemists
Executive Summary
The indazole scaffold (1H-indazole) has ascended from a mere bioisostere of indole to a privileged structure in its own right, underpinning a new generation of kinase inhibitors, CNS agents, and anti-infectives. While the core bicycle offers robust hydrogen-bonding capabilities and metabolic stability, it is the strategic incorporation of halogens (F, Cl, Br, I) that unlocks its full therapeutic potential.
This guide analyzes the "Halogenated Indazole" not just as a chemical intermediate, but as a functional pharmacophore. We explore how fluorination modulates CNS penetration and metabolic clearance (as seen in Entrectinib), and how heavier halogens (Br, I) are transitioning from synthetic handles to functional elements capable of Halogen Bonding (XB) interactions within protein active sites.
Part 1: The Physicochemical Rationale
Fluorine: The Metabolic Shield and Lipophilicity Modulator
Fluorine substitution on the indazole ring or its appendages is rarely accidental. It serves two primary mechanistic functions:
-
Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is resistant to cytochrome P450 oxidation. Placing fluorine at metabolically labile sites (e.g., C5 or benzylic positions) extends half-life (
). -
Lipophilicity & CNS Penetration: Fluorination lowers basicity and increases lipophilicity (
), facilitating Blood-Brain Barrier (BBB) traversal. This is critical for drugs like Entrectinib , designed to treat CNS metastases in ROS1/NTRK+ cancers.[1]
Iodine & Bromine: The Rise of Halogen Bonding (XB)
Classically viewed merely as leaving groups for cross-coupling, Iodine and Bromine are now recognized for their ability to form Halogen Bonds (XB) .
-
Mechanism: The "Sigma Hole" (
-hole)—a region of positive electrostatic potential on the extension of the C-X bond—interacts with Lewis bases (backbone carbonyls, sulfurs) in the target protein. -
Directionality: Unlike hydrogen bonds, X-bonds are highly directional (160°–180°), allowing for high-precision docking in kinase hinge regions.
Figure 1: Mechanism of Halogen Bonding (XB) in Drug Design.
Part 2: Synthetic Architectures & Regiocontrol
Synthesizing halogenated indazoles requires mastering regioselectivity. The indazole ring presents multiple reactive sites, with N1/N2 tautomerism complicating alkylation, and C3 vs. C5/C7 competition complicating electrophilic halogenation.
Regioselective Halogenation Strategies
-
C3-Halogenation: The C3 position is electronically similar to the C3 of indole. Electrophilic substitution (e.g.,
) selectively targets C3. -
Benzene Ring Halogenation (C4-C7): Requires pre-functionalized precursors (e.g., fluorinated benzaldehydes) or directed ortho-lithiation strategies, as direct electrophilic attack is often sluggish or non-selective.
Synthetic Decision Tree
The following workflow illustrates the decision logic for synthesizing specific halogenated indazole cores.
Figure 2: Synthetic Logic for Regioselective Indazole Assembly.
Part 3: Therapeutic Case Studies & SAR
Case Study A: Entrectinib (Oncology/CNS)[1][2][3]
-
Drug: Entrectinib (Rozlytrek)[2]
-
Halogen Role: The molecule features a 3,5-difluorobenzyl moiety attached to the indazole core.
-
SAR Insight: The fluorines are not on the indazole ring itself but on the pendant benzyl group. This specific substitution pattern prevents rapid oxidative dealkylation (metabolic stability) and tunes the physicochemical properties to ensure high CNS availability, a key differentiator against first-generation inhibitors like Crizotinib.
-
-
Clinical Impact: High intracranial response rates in NTRK+ solid tumors.[4][2]
Case Study B: 3-Haloindazoles in Kinase Discovery
-
Target: BCR-ABL (including T315I mutant).[5]
-
Compound: AKE-72 (and related 3-iodo/3-bromo precursors).
-
Mechanism: The C3 position of the indazole points directly into the ATP-binding pocket's "gatekeeper" region.
-
SAR Insight: While often substituted with an amide or ethynyl group in final drugs (like Axitinib), the 3-iodoindazole intermediate is frequently used in fragment-based screening. The iodine atom can mimic the steric bulk of a gatekeeper residue or engage in halogen bonding with backbone carbonyls (e.g., Glu residues) in the hinge region, increasing potency 10-100 fold compared to the hydrogen analog.
-
Part 4: Experimental Protocols
Protocol: Regioselective Synthesis of 3-Iodo-1H-Indazole
A foundational protocol for generating the C3-halogenated core.
Reagents:
-
1H-Indazole (1.0 equiv)
-
Iodine (
) (1.5 equiv) -
Potassium Hydroxide (KOH) pellets (2.0 equiv)
-
DMF (Dimethylformamide)[6]
Methodology:
-
Dissolution: Dissolve 1H-indazole (5.0 g, 42 mmol) in DMF (50 mL) in a round-bottom flask.
-
Base Addition: Add KOH pellets (4.7 g, 84 mmol) and stir at room temperature for 15 minutes until partially dissolved.
-
Iodination: Add Iodine (16.0 g, 63 mmol) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature <40°C using a water bath if necessary.
-
Reaction: Stir at room temperature for 1-3 hours. Monitor by TLC (Hexane/EtOAc 3:1). The spot for 1H-indazole (
) should disappear, replaced by 3-iodoindazole ( ). -
Quenching: Pour the reaction mixture into ice-cold water (200 mL) containing 10% sodium thiosulfate (
) to quench excess iodine. -
Isolation: A solid precipitate will form. Filter the solid, wash copiously with water, and dry under vacuum.
-
Purification: Recrystallize from Ethanol/Water or Toluene.
-
Yield: Typically 85-95%.
-
Characterization:
H NMR (DMSO- ) shows loss of the C3-H singlet ( 8.0 ppm).
-
Protocol: Metal-Free Regioselective C-H Chlorination
A green chemistry approach for C3 chlorination.
Reagents:
-
Trichloroisocyanuric acid (TCCA)
-
Acetonitrile (ACN)
Methodology:
-
Dissolve indazole (1 mmol) in ACN (5 mL).
-
Add TCCA (0.34 mmol, 1.0 equiv of active Cl) at 0°C.
-
Stir at Room Temperature for 30 min.
-
Workup: Filter off the cyanuric acid byproduct. Evaporate solvent.[15]
-
Result: High regioselectivity for C3-chloroindazole.
Part 5: Quantitative Data Summary
| Compound / Class | Halogen Position | Target | IC50 / Kd | Key Feature |
| Entrectinib | 3,5-difluorobenzyl (N-linked) | TRK A/B/C | < 2 nM | CNS Penetration, Metabolic Stability |
| AKE-72 | Indazole-3-alkyne (derived from 3-I) | BCR-ABL (T315I) | 0.5 nM | Pan-inhibition of resistant mutants |
| 3-Iodo-1H-indazole | C3-Iodine | Fragment Screen | N/A | Validated XB scaffold for hinge binding |
| PKMYT1 Inhibitors | Indazole Core (Proprietary) | PKMYT1 | < 10 nM | G2/M Checkpoint disruption (Synthetic Lethality) |
Part 6: Future Outlook
The field is moving beyond simple substitution. Late-stage C-H fluorination of complex indazoles is becoming a reality, allowing medicinal chemists to "scan" fluorine positions on a final drug candidate to optimize metabolic hotspots without de novo synthesis. Furthermore, the deliberate design of Halogen Bonds using C3-Iodo or C3-Bromo indazoles offers a new dimension of selectivity, potentially distinguishing between closely related kinase isoforms (e.g., CDK families) where steric fits are identical but electronic environments differ.
References
-
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use. Molecules, 2022. Link
-
Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Drugs, 2021.[2] Link
-
Discovery of AKE-72, a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 2023.[5] Link
-
Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. Molecules, 2021. Link
-
Halogens On, H-Bonds Off—Insights into Structure Control of Dihalogenated Imidazole Derivatives. Crystals, 2021. Link
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 2021. Link
-
Structural Insights on the Role of Halogen Bonding in Protein MEK Kinase-Inhibitor Complexes. Chemistry – An Asian Journal, 2024. Link
Sources
- 1. Entrectinib, a TRK/ROS1 inhibitor with anti-CNS tumor activity: differentiation from other inhibitors in its class due to weak interaction with P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Durable Clinical Response to Entrectinib in NTRK1-Rearranged Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Updated Integrated Analysis of the Efficacy and Safety of Entrectinib in Patients With NTRK Fusion-Positive Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Discovery of 3,3-di(indolyl)indolin-2-one as a novel scaffold for α-glucosidase inhibitors: In silico studies and SAR predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Suzuki-Miyaura Coupling of 3-Chloro-7-fluoro-1H-indazole
[1]
Executive Summary
The functionalization of 3-chloro-7-fluoro-1H-indazole presents a dual synthetic challenge: the inert nature of the aryl chloride bond compared to bromides or iodides, and the acidic N1-proton which can poison palladium catalysts. While 3-bromoindazoles are standard substrates, the 3-chloro analogs are often more commercially available and cost-effective, necessitating specialized catalytic systems.
This guide details two validated workflows:
-
Route A (Direct Coupling): A high-efficiency protocol using Buchwald generation precatalysts to couple the unprotected substrate directly.
-
Route B (Protected Strategy): A robust, scalable method involving N-protection (THP/SEM) for difficult coupling partners or GMP-regulated synthesis.
Mechanistic Analysis & Strategic Considerations
The "Chloride Challenge"
The oxidative addition of Pd(0) into the C3-Cl bond is the rate-limiting step. The bond dissociation energy of C-Cl (~96 kcal/mol) is significantly higher than C-Br (~81 kcal/mol).[1]
-
Impact of 7-Fluoro: The fluorine atom at C7 is electron-withdrawing (inductive effect, -I). This reduces electron density in the pyrazole ring, theoretically facilitating oxidative addition at C3 by making the center more electrophilic. However, it also increases the acidity of the N1-H.
The "Proton Problem" (N1-H)
The free N-H of indazoles (pKa ~14 in DMSO, likely lower with 7-F) reacts with the basic conditions required for Suzuki coupling.
-
Catalyst Poisoning: The resulting indazolyl anion can coordinate to the Pd(II) center, displacing ligands and forming an inactive "palladacycle" or resting state, halting the catalytic turnover.
-
Solution: Use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) prevents this coordination and facilitates the oxidative addition of the chloride.
Decision Matrix (Workflow Selection)
Figure 1: Decision tree for selecting the optimal synthetic pathway.
Detailed Protocols
Protocol A: Direct Coupling (Unprotected)
Best for: Rapid analog generation, stable boronic acids, "Green" chemistry (fewer steps).
Reagents:
-
Substrate: 3-Chloro-7-fluoro-1H-indazole (1.0 equiv)
-
Coupling Partner: Aryl/Heteroaryl Boronic Acid (1.5 equiv)
-
Catalyst: XPhos Pd G2 (2-5 mol%)
-
Note: XPhos Pd G2 is preferred over in-situ mixing of Pd2(dba)3 + XPhos due to precise stoichiometry and air stability.
-
-
Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
Step-by-Step Procedure:
-
Setup: To a reaction vial equipped with a magnetic stir bar, add the indazole substrate (1.0 eq), boronic acid (1.5 eq), K3PO4 (3.0 eq), and XPhos Pd G2 (0.02 - 0.05 eq).
-
Degassing: Seal the vial with a septum. Evacuate and backfill with Nitrogen or Argon (3 cycles).
-
Solvent Addition: Add degassed 1,4-Dioxane and Water via syringe.
-
Concentration: Target 0.1 M to 0.2 M relative to the indazole.
-
-
Reaction: Heat the mixture to 100 °C for 4–16 hours.
-
Monitoring: Check by LC-MS. The chloride is unreactive at room temp; conversion initiates >80°C.
-
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. The 7-fluoroindazole product is often acidic; ensure the aqueous layer is slightly acidic (pH 5-6) during extraction if the product recovery is low, or simply salt out with brine.
-
Purification: Flash chromatography (Hexanes/EtOAc or DCM/MeOH).
Why this works: The bulky biaryl ligand (XPhos) creates a "protective shell" around the Pd center, preventing the indazolyl anion from inhibiting the catalyst, while simultaneously boosting the electron density at Pd to enable oxidative addition into the C-Cl bond.
Protocol B: Protected Route (THP-Protection)
Best for: Scale-up (>10g), expensive/unstable boronic acids, or if Route A fails.
Step 1: Protection (THP)
-
Dissolve 3-Chloro-7-fluoro-1H-indazole in DCM (0.5 M).
-
Add 3,4-Dihydro-2H-pyran (DHP) (2.0 equiv) and p-Toluenesulfonic acid (pTsOH) (0.1 equiv).
-
Stir at RT for 4-12 h. Monitor by TLC (Product is less polar, non-acidic).
-
Quench with sat. NaHCO3, extract, and concentrate. Note: The N1 vs N2 regioselectivity usually favors N1, but both isomers undergo Suzuki coupling efficiently.
Step 2: Suzuki Coupling
Reagents:
-
Catalyst: Pd(dppf)Cl2[2][3]·DCM (5 mol%) or Pd(PPh3)4 (5-10 mol%)
-
Note: With the N-H protected, standard catalysts become viable, though XPhos is still superior for chlorides.
-
-
Base: K2CO3 or Cs2CO3 (2.0 - 3.0 equiv)
-
Solvent: DMF/Water (9:1) or Toluene/Ethanol/Water (4:2:1)
-
Temp: 90-100 °C
Procedure:
-
Combine Protected-Indazole, Boronic Acid, and Base in the solvent system.
-
Degas (sparge with Ar for 10 min).
-
Add Pd catalyst under Ar flow.
-
Heat to 90-100 °C until completion (usually faster than Route A).
Step 3: Deprotection
-
Dissolve the coupled product in MeOH or EtOH.
-
Add HCl (4M in Dioxane or concentrated aqueous) or TFA.
-
Heat to 60 °C for 1-2 hours.
-
Neutralize and extract.
Data Summary & Troubleshooting
| Parameter | Route A (Direct) | Route B (Protected) |
| Step Count | 1 Step | 3 Steps (Protect-Couple-Deprotect) |
| Atom Economy | High | Lower (Protecting group waste) |
| Yield (Typical) | 50 - 80% | 70 - 95% (Cumulative) |
| Substrate Scope | Limited to stable boronates | Broad, tolerates sensitive groups |
| Primary Risk | Catalyst poisoning (N-H) | Incomplete deprotection / Regioisomers |
Troubleshooting Table:
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM recovered) | Oxidative Addition failure | Switch from Pd(dppf) to XPhos Pd G2 or SPhos Pd G2 . Increase Temp to 110°C. |
| Protodeboronation | Boronic acid instability | Use K3PO4 instead of Carbonates. Lower water ratio (use Dioxane/H2O 9:1). |
| Homocoupling (Ar-Ar) | Oxygen leak | Rigorous degassing required. Ensure Argon atmosphere is positive pressure. |
| N-Arylation (Side Product) | Chan-Lam competition | Ensure anaerobic conditions. Use hindered bases. |
References
-
Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles.
- Source: National Institutes of Health (NIH) / PMC.
- Context: Establishes the efficacy of Buchwald precatalysts (XPhos/SPhos) for unprotected 3-chloroindazoles.
-
The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling.
- Source: MDPI (Molecules/Applied Sciences).
- Context: Comparative analysis of catalyst performance (Pd(dppf)Cl2 vs Pd(PPh3)4) and ionic liquid effects on indazole coupling.
-
Microwave-assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles.
-
Source: ResearchGate.[4]
- Context: Highlights the reactivity differences between Bromo- and Chloro-indazoles and the utility of microwave he
-
Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of 3-Chloro-7-fluoro-1H-indazole
Executive Summary & Strategic Value
3-Chloro-7-fluoro-1H-indazole is a high-value "bifunctional" scaffold in medicinal chemistry, particularly for the development of PARP inhibitors (e.g., Niraparib analogs) and HIV capsid inhibitors. Its structural utility lies in the orthogonal reactivity of its two halogen substituents:
-
C7-Fluorine: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the strong inductive effect of the adjacent bridgehead nitrogen and the high electronegativity of fluorine (Meisenheimer complex stabilization).
-
C3-Chlorine: Relatively inert to SNAr conditions but highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).
This Application Note provides a definitive protocol for selectively displacing the C7-fluorine with nucleophiles (amines, hydrazines, alkoxides) while preserving the C3-chlorine for subsequent diversification. This "F-first, Cl-second" strategy is critical for building complex heteroaromatic libraries.
Mechanistic Analysis & Reactivity Profile
The Regioselectivity Hierarchy
Successful functionalization requires understanding the electronic bias of the indazole core.
-
C7 Position (Target): The C7 carbon is electron-deficient due to its proximity to the N1 nitrogen. However, the nature of N1 is the "switch" for reactivity.
-
Unprotected (N-H): Deprotonation by base yields an electron-rich indazolyl anion (pKa ~14), which significantly deactivates the ring toward SNAr. High temperatures (>150°C) are required.
-
Protected (N-R/N-PG): Electron-withdrawing protecting groups (e.g., Boc, Tosyl, THP) or simple alkyl groups prevent anion formation and further activate the ring, allowing SNAr at milder temperatures (80–120°C).
-
-
C3 Position (Bystander): The C3-Cl bond is stronger and less polarized than the C-F bond. Under standard SNAr conditions, it remains intact, serving as a latent handle for Pd-catalysis.
Reaction Pathway Visualization
The following diagram illustrates the divergent pathways based on N1-protection status.
Figure 1: Decision tree for SNAr strategy. Route B is recommended for complex nucleophiles to avoid thermal decomposition.
Experimental Protocols
Protocol A: Direct Displacement with Hydrazine (High-Throughput / Scale-Up)
Best for: Synthesizing 7-hydrazino or 7-amino precursors where N1-protection is unnecessary.
Reagents:
-
Substrate: 3-Chloro-7-fluoro-1H-indazole (1.0 equiv)[1]
-
Nucleophile: Hydrazine monohydrate (65%, 5.0–10.0 equiv)
-
Solvent: n-Butanol (or neat if hydrazine excess is large)
Procedure:
-
Charge: In a pressure vial or round-bottom flask equipped with a reflux condenser, dissolve 3-Chloro-7-fluoro-1H-indazole (e.g., 1.70 g, 10 mmol) in n-butanol (5 mL).
-
Add Nucleophile: Add hydrazine monohydrate (3.0 mL, ~60 mmol) dropwise.
-
Heat: Heat the mixture to reflux (120–130°C) .
-
Note: If conversion is sluggish (monitored by LCMS), seal the vessel and heat to 150°C. The C7-F displacement has a high activation energy in the unprotected state.
-
-
Monitor: Check LCMS for the disappearance of starting material (M+H 171) and appearance of product (M+H 183 for hydrazine adduct).
-
Workup: Cool to room temperature. The product often precipitates.
-
If solid:[2] Filter and wash with cold water and Et2O.
-
If solution: Dilute with water, extract with EtOAc (3x), dry over Na2SO4, and concentrate.
-
-
Yield Expectation: 60–80%.
Protocol B: Mild SNAr with Amines via N1-Protection (Precision Route)
Best for: Valuable chiral amines, avoiding harsh conditions, or when N1 regiochemistry must be fixed.
Phase 1: N1-Protection (THP Example)
-
Dissolve 3-Chloro-7-fluoro-1H-indazole in DCM.
-
Add DHP (1.2 equiv) and p-TsOH (0.1 equiv). Stir at RT for 4h.
-
Quench with sat. NaHCO3, extract, and concentrate to yield 3-chloro-7-fluoro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole .
Phase 2: SNAr Reaction Reagents:
-
Substrate: N1-Protected Indazole (1.0 equiv)
-
Nucleophile: Primary/Secondary Amine (1.2–1.5 equiv)
-
Base: DIPEA (2.0 equiv) or K2CO3 (2.0 equiv)
-
Solvent: DMSO or NMP (anhydrous)
Procedure:
-
Dissolution: Dissolve the N1-protected substrate (1.0 mmol) in DMSO (2 mL).
-
Addition: Add the amine (1.2 mmol) and DIPEA (2.0 mmol).
-
Reaction: Heat to 90–100°C under N2 atmosphere.
-
Why: The THP group prevents anion formation, maintaining the electrophilicity of C7.
-
-
Monitoring: Monitor by TLC/LCMS. Reaction is typically complete in 4–12 hours.
-
Workup: Pour reaction mixture into ice-water.
-
Precipitate: Filter and wash with water.
-
Oil: Extract with EtOAc/Hexanes (1:1) to remove DMSO.
-
-
Deprotection (Optional): Treat with 4M HCl in dioxane/MeOH to remove THP if the free indazole is required.
Data Summary & Optimization Guide
The following table summarizes solvent and base effects on the reaction conversion rate for the SNAr of 7-fluoroindazoles.
| Parameter | Condition | Reactivity Score (1-10) | Notes |
| Solvent | DMSO (Dimethyl sulfoxide) | 10 | Excellent dipole moment stabilizes the transition state. |
| NMP (N-Methyl-2-pyrrolidone) | 9 | Good alternative, easier to work up than DMSO on large scale. | |
| DMF (Dimethylformamide) | 7 | Can decompose at >120°C; risk of dimethylamine incorporation. | |
| EtOH / n-BuOH | 4 | Protic solvents reduce nucleophilicity via H-bonding; require reflux. | |
| Base | K2CO3 | 8 | Standard inorganic base; effective for phenols/thiols. |
| DIPEA / TEA | 7 | Good for amines; prevents protonation of the nucleophile. | |
| NaH (Sodium Hydride) | 9 | Aggressive; use for alkoxides. Warning: Will deprotonate N1 first. | |
| Leaving Group | Fluorine (C7) | High | Rate-limiting step is nucleophilic attack (stabilized by F). |
| Chlorine (C3) | Low | Bond strength and lack of activation prevent displacement. |
References
-
Reactivity of 7-Bromo-4-chloro-1H-indazol-3-amine (Lenacapavir Intermediate): Title: Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.[3][4][5] Source: Molecules (MDPI), 2024.[5] URL:[Link][4]
-
Base-Promoted SNAr of Fluoroarenes: Title: Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles.[6][7] Source: Molecules (MDPI), 2019.[6] URL:[Link]
-
PubChem Compound Summary: Title: 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2.[1] Source: National Center for Biotechnology Information. URL:[Link]
Sources
- 1. 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2 | CID 73553741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. Buy 7-Bromo-4-chloro-1-(2,2-difluoroethyl)-1H-indazol-3-amine [smolecule.com]
- 4. Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Chloro-7-fluoro-1H-indazole
Welcome to the technical support center for the purification of 3-Chloro-7-fluoro-1H-indazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important heterocyclic compound. Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during its purification.
Understanding the Impurity Profile
The purification strategy for 3-Chloro-7-fluoro-1H-indazole is intrinsically linked to the synthetic route employed for its preparation. Impurities can arise from various sources, including unreacted starting materials, intermediates, byproducts from side reactions, and residual solvents or reagents from the workup process. A proactive understanding of these potential impurities is the first step toward achieving high purity.
Common synthetic pathways to substituted indazoles often involve the cyclization of substituted phenylhydrazines or related precursors.[1][2] For 3-Chloro-7-fluoro-1H-indazole, a plausible route could involve precursors like 2,6-difluorobenzaldehyde or a suitably substituted aniline derivative.[3]
Potential Impurities Include:
-
Unreacted Starting Materials: Such as the fluorinated aniline or benzaldehyde derivative used in the initial steps.
-
Reaction Intermediates: For instance, N-protected indazole species (e.g., N-acetyl) if a protection/deprotection strategy is used.[1]
-
Regioisomers: The formation of the indazole ring can sometimes lead to the generation of isomeric byproducts, which can be challenging to separate.[4]
-
Over-halogenated Species: If chlorination is a step in the synthesis, di-chloro or other over-halogenated indazoles might form.
-
Residual Solvents and Reagents: Solvents used in the reaction and extraction (e.g., toluene, ethyl acetate, acetonitrile) and reagents from the workup (e.g., inorganic salts) are common impurities.[5][6]
Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you might encounter during the purification of 3-Chloro-7-fluoro-1H-indazole in a practical, question-and-answer format.
Q1: My crude product shows multiple spots on the TLC plate after synthesis. How do I approach the initial purification?
A1: A complex mixture of products is a common scenario. The initial step is to perform a preliminary purification to remove the bulk of the impurities.
-
Rationale: A simple aqueous workup can often remove inorganic salts and highly polar impurities. An initial extraction with a suitable organic solvent like ethyl acetate followed by washing with water and brine is a standard and effective first step.[3]
-
Troubleshooting Steps:
-
Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any basic impurities, followed by a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic byproducts, and finally with brine to remove residual water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Analyze the resulting solid/oil by TLC to assess the complexity of the remaining mixture before proceeding to chromatography or recrystallization.
-
Q2: I am struggling to separate my desired product from a closely running impurity on the TLC. What are my options?
A2: This often indicates the presence of a structurally similar impurity, such as a regioisomer. Both column chromatography and recrystallization are powerful techniques to address this, and optimization is key.
-
Rationale: Flash column chromatography on silica gel is a highly effective method for separating compounds with different polarities.[7] For closely eluting compounds, adjusting the solvent system's polarity is crucial. Recrystallization, on the other hand, relies on differences in solubility between the product and impurities in a given solvent system at different temperatures.[4]
-
Troubleshooting with Flash Column Chromatography:
-
Solvent System Optimization: Experiment with different solvent systems. A common starting point for indazoles is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate or acetone).[8]
-
Gradient Elution: Employing a shallow gradient of the polar solvent can enhance the separation of closely eluting spots.
-
Alternative Adsorbents: If silica gel does not provide adequate separation, consider using other stationary phases like alumina.
-
-
Troubleshooting with Recrystallization:
-
Solvent Screening: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Test a range of solvents of varying polarities (e.g., ethanol, isopropanol, acetonitrile, toluene, or mixtures like ethyl acetate/hexanes).[8][9]
-
Mixed Solvent Systems: A mixed solvent system, where the compound is soluble in one solvent (the "solvent") and insoluble in the other (the "anti-solvent"), can be very effective.[10][11] Dissolve the crude product in a minimal amount of the hot "solvent" and slowly add the "anti-solvent" until turbidity appears. Then, allow the solution to cool slowly. A patent for purifying substituted indazole isomers specifically mentions the use of a mixed solvent for recrystallization to achieve high purity.[4]
-
Q3: My purified product still contains residual solvents according to ¹H NMR analysis. How can I remove them?
A3: Residual solvents are a common issue, especially with high-boiling point solvents.
-
Rationale: Solvents can become trapped in the crystal lattice of the solid product.
-
Troubleshooting Steps:
-
High-Vacuum Drying: Dry the sample under high vacuum for an extended period, possibly with gentle heating (ensure the temperature is well below the compound's melting or decomposition point).
-
Re-precipitation/Recrystallization: Dissolving the product in a low-boiling point solvent (like dichloromethane or diethyl ether) in which it is highly soluble and then removing the solvent under reduced pressure can help. Alternatively, a carefully chosen recrystallization can exclude the original solvent from the newly formed crystals.
-
Lyophilization (Freeze-Drying): If the compound is soluble in a solvent that can be frozen (e.g., water, dioxane), lyophilization can be an effective, albeit slower, method for removing residual solvents.
-
Q4: The ¹H NMR spectrum of my product shows broad peaks. What is the likely cause and how can I fix it?
A4: Broad peaks in an NMR spectrum can be indicative of several issues.
-
Rationale: Paramagnetic impurities, even at trace levels, can cause significant line broadening. High sample concentration can also lead to increased viscosity and broader signals.[12]
-
Troubleshooting Steps:
-
Check for Paramagnetic Metals: If a metal catalyst (e.g., palladium, copper) was used in the synthesis, trace amounts may remain.[13] Consider treating a solution of your compound with a metal scavenger or performing an additional purification step like passing it through a short plug of silica gel.
-
Dilute the NMR Sample: Prepare a more dilute sample for NMR analysis to rule out viscosity effects.[12]
-
Check for Aggregation: Some molecules tend to aggregate at higher concentrations. Using a different deuterated solvent or acquiring the spectrum at a higher temperature might help to break up these aggregates.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for flash chromatography of 3-Chloro-7-fluoro-1H-indazole?
A1: A good starting point would be a mixture of hexanes (or heptane) and ethyl acetate. You can start with a low polarity mixture (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity of the mobile phase. Monitor the elution by TLC to find the optimal separation window. For similar compounds, chloroform/acetone has also been reported as an eluent.[3]
Q2: What are some recommended solvent systems for recrystallizing 3-Chloro-7-fluoro-1H-indazole?
A2: Based on the structure (a halogenated aromatic heterocycle), you can explore the following:
-
Single Solvents: Ethanol, isopropanol, toluene, or acetonitrile.
-
Mixed Solvents:
A systematic approach is to test the solubility of a small amount of your compound in various solvents at room temperature and upon heating.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of analytical techniques is recommended for unambiguous characterization and purity assessment:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural information and can be used to detect and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for assessing purity and quantifying impurities. Developing an HPLC method with a UV detector is standard practice.[12]
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Q4: My product appears to be an oil, making recrystallization difficult. What should I do?
A4: "Oiling out" is a common problem during crystallization.
-
Slower Cooling: Allow the solution to cool more slowly to encourage crystal formation instead of oiling out.
-
Use a More Dilute Solution: Oiling out can occur if the solution is too concentrated.
-
Scratch the Flask: Scratching the inside of the flask with a glass rod at the solvent-air interface can induce crystallization.
-
Seed Crystals: If you have a small amount of pure solid, adding a seed crystal can initiate crystallization.
-
Change the Solvent System: The choice of solvent is critical. Try a different solvent or mixed solvent system.
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification and analysis of 3-Chloro-7-fluoro-1H-indazole.
Caption: A typical workflow for the purification and analysis of 3-Chloro-7-fluoro-1H-indazole.
Data Summary Table
| Purification Technique | Key Parameters | Common Issues | Troubleshooting |
| Aqueous Workup | Solvent choice (e.g., EtOAc, DCM), pH of washes | Emulsion formation | Add brine, filter through celite |
| Flash Chromatography | Stationary phase (Silica), Mobile phase (e.g., Hexanes/EtOAc) | Poor separation, Tailing | Optimize solvent gradient, check sample loading |
| Recrystallization | Solvent/anti-solvent system, Cooling rate | Oiling out, Poor recovery | Use more dilute solution, slow cooling, seed crystals |
References
-
Li, P., Zhao, J., Wu, C., Larock, R. C., & Shi, F. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(13), 3340–3343. [Link]
- Google Patents. (1976). Process for the preparation of substituted indazoles. (U.S.
- Google Patents. (2011). Method for separating and purifying substituted indazole isomers.
-
Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved February 6, 2026, from [Link]
-
Beilstein Journals. (2018). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Beilstein Journal of Organic Chemistry, 14, 1866–1873. [Link]
-
Yu, W., et al. (2021). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 12(10), 1636-1667. [Link]
- Google Patents. (2019). A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
-
Gaikwad, M., et al. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Journal of Chemical Reviews, 4(1), 1-10. [Link]
-
ResearchGate. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Retrieved February 6, 2026, from [Link]
-
National Center for Biotechnology Information. (2021). Supramolecular Chromatographic Separation of C60 and C70 Fullerenes: Flash Column Chromatography vs. High Pressure Liquid Chromatography. Molecules, 26(11), 3227. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Chloro-7-fluoro-1H-indazole. PubChem. Retrieved February 6, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved February 6, 2026, from [Link]
-
Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved February 6, 2026, from [Link]
-
Semantic Scholar. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates. Retrieved February 6, 2026, from [Link]
-
Unknown. (n.d.). Crystallization Solvents.pdf. Retrieved February 6, 2026, from [Link]
-
YouTube. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved February 6, 2026, from [Link]
-
MDPI. (2017). Anti-Solvent Crystallization Strategies for Highly Efficient Perovskite Solar Cells. Crystals, 7(3), 73. [Link]
-
Asian Journal of Research in Chemistry. (2019). A Review Article on Flash Chromatography. Asian Journal of Research in Chemistry, 12(1), 45-50. [Link]
Sources
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- 2. Indazole synthesis [organic-chemistry.org]
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- 4. CN101948433A - Method for separating and purifying substituted indazole isomers - Google Patents [patents.google.com]
- 5. US3988347A - Process for the preparation of substituted indazoles - Google Patents [patents.google.com]
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- 9. Reagents & Solvents [chem.rochester.edu]
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- 13. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
stability of 3-Chloro-7-fluoro-1H-indazole under basic conditions
This technical guide details the stability, reactivity, and handling of 3-Chloro-7-fluoro-1H-indazole , a specialized scaffold used in medicinal chemistry (e.g., kinase inhibitors, lenacapavir intermediates).
Part 1: Executive Technical Summary
3-Chloro-7-fluoro-1H-indazole is a robust heterocyclic building block, but its stability is conditional.[1] Unlike the parent indazole, the presence of electron-withdrawing groups (3-Cl and 7-F) significantly alters its acidity (pKa) and nucleophilic profile.
-
Core Stability: Stable as a solid under ambient conditions.[1] In solution, the N-H proton is significantly more acidic than unsubstituted indazole, making it prone to rapid deprotonation even by weak bases.
-
Critical Vulnerability: The 7-fluoro position introduces a risk of regioselectivity inversion during alkylation (favoring N2 over N1) and potential nucleophilic aromatic substitution (
) under forcing basic conditions. -
Handling Directive: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Protect from light to prevent potential C-Cl photolysis.
Part 2: Stability & Reactivity Profile
Physicochemical Properties
| Property | Value / Characteristic | Impact on Experiment |
| pKa (N-H) | ~11.5 – 12.5 (Est.)[1] | More acidic than indazole (pKa ~14).[1] Deprotonates with |
| C3-Cl Reactivity | Low (Base Stable) | Stable to hydroxide/alkoxide at RT.[1] Requires Pd-catalysis (Suzuki) for displacement.[1] |
| C7-F Reactivity | Moderate (Condition Dependent) | Resistant to |
| Regiochemistry | N2-Directing Tendency | The 7-F substituent sterically and electronically discourages N1-alkylation, often leading to N2-isomers or mixtures.[1] |
Degradation Pathways Diagram
The following diagram illustrates the competing pathways when the molecule is exposed to basic conditions.
Caption: Reaction pathways under basic conditions. Note the bifurcation at the Anion stage leading to regioisomers or potential oxidative degradation.
Part 3: Troubleshooting Guide (Q&A)
Scenario 1: "My reaction mixture turned black/tarry."
Diagnosis: Oxidative decomposition of the electron-rich anion.[1] Mechanism: Once deprotonated, the indazole anion is electron-rich.[1] In the presence of trace transition metals or simple exposure to air over long periods (24h+), it can undergo oxidative dimerization or polymerization. Solution:
-
Degas solvents rigorously (sparge with Argon for 15 mins) before adding base.
-
Limit reaction time. Do not leave the anion stirring without the electrophile for extended periods.
-
Check Reagents: Old NaH or wet DMF can accelerate decomposition.[1]
Scenario 2: "I am getting a mixture of N1 and N2 alkylated products, or mostly N2."
Diagnosis: The "7-Substituent Effect."[1] Mechanism: The Fluorine atom at C7 exerts a steric repulsion and electrostatic repulsion (lone pair vs. incoming nucleophile) against the N1 position. While N1 is thermodynamically favored, the 7-F group raises the activation energy for N1 attack, making the N2 pathway kinetically competitive or even dominant. Corrective Protocol:
-
To favor N1 (Thermodynamic): Use NaH in THF or
in DMF at elevated temperatures (60-80°C) .[1] Higher heat helps overcome the activation barrier to reach the thermodynamic N1 product.[1] -
To favor N2 (Kinetic): Use Mitsunobu conditions or polar protic solvents at lower temperatures.[1]
-
Verification: Use 2D NMR (HMBC).[1] N1-alkyl protons typically correlate with C7a (bridgehead), whereas N2-alkyl protons correlate with C3.[1]
Scenario 3: "I observe a mass shift of M-20 (Loss of HF) or M+Nucleophile."
Diagnosis: Nucleophilic Aromatic Substitution (
-
Ensure the Nitrogen is alkylated/protected before attempting any chemistry that requires harsh nucleophiles.[1]
-
Avoid using thiophenols or strong alkoxides as bases; use non-nucleophilic bases like LiHMDS or KOtBu (sterically hindered).[1]
Part 4: Validated Protocols
Protocol A: High-Fidelity N1-Alkylation
Designed to minimize N2-isomer formation despite the 7-F steric hindrance.
Reagents:
-
Sodium Hydride (60% dispersion, 1.2 eq)
-
Electrophile (Alkyl Bromide/Iodide, 1.1 eq)
-
Solvent: Anhydrous THF (0.1 M concentration)
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Dissolve the indazole in anhydrous THF.
-
Deprotonation: Cool to 0°C . Add NaH portion-wise. Evolution of
gas will be observed.[1]-
Critical Check: Stir for 30 mins at 0°C to ensure full deprotonation (solution usually turns yellow/orange).
-
-
Addition: Add the electrophile dropwise.
-
Reaction: Allow to warm to Room Temperature (RT). If conversion is slow (<50% after 4h), heat to 50°C .[1]
-
Why Heat? To overcome the 7-F steric barrier and drive the reaction to the thermodynamic N1 product.
-
-
Quench: Cool to 0°C, quench with sat.
.[1]
Protocol B: Stability Stress Test (Quality Control)
Use this to verify if your batch has degraded.
-
Dissolve 5 mg of sample in DMSO-d6 .
-
Add 2 equivalents of
(solid).[1] -
Heat to 60°C for 1 hour.
-
Analyze via 1H NMR:
-
Pass: Spectrum shows sharp aromatic signals (shifted due to anion formation) but no new peaks.[1]
-
Fail: Appearance of broad "humps" in the baseline (polymerization) or loss of the C7-F coupling pattern (defc. of F).
-
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1][3] Chem., 2021.[1][2][4] (Discusses the impact of C7-substituents like
and favoring N2-alkylation). -
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry, 2018. (Foundational mechanism for Fluorine displacement in aromatic rings).[1]
-
Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine. ResearchGate, 2024.[1] (Details handling of halogenated indazoles and stability in basic media).
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (Computational analysis of N1 vs N2 energy barriers).
Sources
- 1. 3-Chloro-1H-indazole | C7H5ClN2 | CID 95894 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Chloro-7-fluoro-1H-indazole | C7H4ClFN2 | CID 73553741 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies - PMC [pmc.ncbi.nlm.nih.gov]
storage conditions to prevent degradation of 3-Chloro-7-fluoro-1H-indazole
Welcome to the technical support guide for 3-Chloro-7-fluoro-1H-indazole. This document is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Here, we address common questions and troubleshooting scenarios related to its storage, handling, and degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for 3-Chloro-7-fluoro-1H-indazole?
The stability of 3-Chloro-7-fluoro-1H-indazole is paramount for reproducible experimental results. Based on the chemical properties of halogenated indazoles, the following conditions are recommended to minimize degradation.
The core principle is to mitigate exposure to atmospheric oxygen, moisture, light, and elevated temperatures. For similar halogenated heterocyclic compounds, suppliers consistently recommend stringent storage protocols. For instance, 7-Fluoro-3-iodo-1H-indazole is best stored at 2-8°C under an inert atmosphere and in the dark.[1] Likewise, the safety data sheet for 6-Amino-3-chloro-1H-indazole specifies "Keep refrigerated."[2] These recommendations are based on the inherent reactivity of the indazole core and its substituents.
Table 1: Recommended Storage Conditions for 3-Chloro-7-fluoro-1H-indazole
| Parameter | Recommendation | Rationale & Causality |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of potential decomposition reactions. Avoid freeze-thaw cycles which can introduce moisture. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | The indazole nucleus can be susceptible to oxidation. An inert atmosphere displaces oxygen, preventing the formation of N-oxides or other oxidative byproducts.[1] |
| Light | Amber Vial or Dark Location | Protects the compound from photolytic degradation. Aromatic halides can be sensitive to UV light, potentially leading to dehalogenation.[1][3] |
| Moisture | Tightly Sealed Container with Desiccant | The compound is a solid powder and can be hygroscopic. Moisture can facilitate hydrolytic degradation pathways or act as a catalyst for other reactions. Store in a dry, sealed place.[3][4] |
Below is a workflow for receiving and storing the compound to maximize its shelf-life.
Sources
Validation & Comparative
1H NMR chemical shifts for 3-Chloro-7-fluoro-1H-indazole
This guide provides an in-depth technical analysis of the 1H NMR chemical shifts for 3-Chloro-7-fluoro-1H-indazole , a critical scaffold in the development of PARP inhibitors (e.g., Niraparib) and kinase inhibitors. It contrasts the specific spectral signature of this disubstituted heterocycle with its mono-substituted analogs to facilitate precise structural verification.
Part 1: Structural Analysis & Theoretical Grounding
The 1H NMR spectrum of 3-Chloro-7-fluoro-1H-indazole is defined by the interplay between the electron-withdrawing/donating effects of the halogen substituents and the aromatic indazole core.
-
3-Chloro Substituent: Exerts a deshielding peri-effect on the H4 proton (C4 position), typically shifting it downfield relative to the parent indazole. It also removes the characteristic H3 singlet (~8.0 ppm).
-
7-Fluoro Substituent: Introduces strong spin-spin coupling (
) . The fluorine atom at C7 exerts a shielding effect on the ortho-proton (H6) and a para-shielding effect on H4, while introducing complex splitting patterns (ddd or td) due to coupling.
Substituent Effect Logic Flow
Figure 1: Logical flow of substituent effects transforming the parent indazole spectrum into the target compound's signature.
Part 2: Comparative 1H NMR Data
The following table contrasts the chemical shifts of 3-Chloro-7-fluoro-1H-indazole with its key structural analogs. This comparison is essential for identifying impurities (e.g., mono-halogenated byproducts) during synthesis.
Table 1: Comparative 1H NMR Chemical Shifts (DMSO-d6, 400-500 MHz)
| Proton Position | 3-Chloro-7-fluoro-1H-indazole (Target) | 7-Fluoro-1H-indazole (Precursor) | 3-Chloro-1H-indazole (Analog) | 1H-Indazole (Parent) |
| NH (H1) | 13.5 - 14.0 ppm (br s) | 11.28 ppm (s) | ~13.3 ppm (br s) | ~13.0 ppm (br s) |
| H3 | Absent (Cl substitution) | 8.34 ppm (s) | Absent | 8.08 ppm (s) |
| H4 | 7.60 - 7.75 ppm (d/dd) | 6.54 ppm (d) | 7.65 ppm (d) | 7.75 ppm (d) |
| H5 | 7.20 - 7.30 ppm (td) | 7.06 ppm (td) | 7.17 ppm (t) | 7.10 ppm (t) |
| H6 | 7.10 - 7.20 ppm (ddd) | 6.33 ppm (ddd)* | 7.42 ppm (t) | 7.35 ppm (t) |
| H7 | Absent (F substitution) | Absent | 7.55 ppm (d) | 7.55 ppm (d) |
*Note: Experimental values for 7-Fluoro-1H-indazole from literature [1] show significant shielding effects. For the target 3-chloro analog, the deshielding effect of the 3-Cl group typically counteracts some of this shielding on the ring system, shifting signals downfield relative to the 7-fluoro precursor.
Key Diagnostic Signals for 3-Chloro-7-fluoro-1H-indazole:
-
Absence of H3 Singlet: The sharp singlet at ~8.0-8.4 ppm (characteristic of 1H-indazoles) is missing.
-
H4 Doublet: Appears as a doublet (or doublet of doublets due to long-range F coupling) around 7.6-7.7 ppm . This is the most deshielded aromatic proton due to the peri-effect of the 3-Cl.
-
19F Coupling: H6 and H5 will exhibit additional splitting constants (
) not seen in the 3-chloro analog. (ortho) is typically 8–11 Hz .
Part 3: Experimental Protocol for Structural Elucidation
To ensure reproducible data and resolve the H-F coupling constants, the following protocol is recommended.
Materials & Methods
-
Solvent: DMSO-d6 (99.9% D) is preferred over CDCl3.
-
Reasoning: Indazoles often aggregate in CDCl3, leading to broadened NH signals. DMSO-d6 ensures sharp signals and stabilizes the tautomeric equilibrium (favoring 1H-tautomer).
-
-
Concentration: 10–15 mg of sample in 0.6 mL solvent.
-
Instrument: 400 MHz or higher (500/600 MHz recommended for resolving second-order effects in the aromatic region).
-
Temperature: 298 K (25°C).
Step-by-Step Workflow
-
Sample Preparation: Dissolve 10 mg of 3-Chloro-7-fluoro-1H-indazole in 0.6 mL DMSO-d6. Ensure complete dissolution (sonicate if necessary).
-
Acquisition (1H):
-
Pulse angle: 30°.
-
Relaxation delay (D1): ≥ 1.0 s (ensure integration accuracy).
-
Scans: 16–32.
-
Spectral width: -2 to 16 ppm (to capture the downfield NH).
-
-
Acquisition (19F - Optional but Recommended):
-
Run a non-decoupled 19F scan to confirm the presence of a single fluorine environment (~ -120 to -135 ppm).
-
-
Processing:
Structural Verification Workflow
Figure 2: Decision tree for verifying the identity of 3-Chloro-7-fluoro-1H-indazole using 1H NMR markers.
References
-
Synthesis and Characterization of Indazole Analogs. (2025).[3] Amazon S3 / Research Data. Retrieved from [Link] (Contains specific shifts for 7-fluoro-1H-indazole).
-
Exploiting Fitness Trade-offs to Prevent Antifungal Drug Resistance. (2022). MIT DSpace Thesis. Retrieved from [Link] (Describes synthesis of 3-chloro-7-fluoro-1H-indazole from 7-fluoro precursor).
-
3-Chloro-1H-indazole NMR Data. Beilstein Journal of Organic Chemistry. Retrieved from [Link] (Reference for mono-chloro analog).
-
1H NMR Chemical Shifts of Impurities and Solvents. (2010). Organometallics. Retrieved from [Link] (Standard reference for solvent residuals).
Sources
A Comparative Guide to the Bioactivity of 3-Chloro-7-fluoro-1H-indazole and Its Non-Fluorinated Analogs
For researchers and professionals in drug development, the indazole scaffold represents a "privileged" structure, a cornerstone in the architecture of numerous therapeutic agents.[1][2] Its versatile biological activity is well-documented, with indazole derivatives finding application as anti-inflammatory, anti-tumor, and anti-parasitic agents.[3][4] The strategic modification of this core structure through halogenation is a key tactic in medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties.
This guide provides an in-depth comparison of the bioactivity of 3-Chloro-7-fluoro-1H-indazole against its crucial non-fluorinated analogs: 3-Chloro-1H-indazole , 7-Fluoro-1H-indazole , and the parent 1H-indazole . We will explore the distinct roles of chlorine and fluorine substitutions, supported by experimental data and protocols, to elucidate the structure-activity relationships (SAR) that govern their biological performance.
The Strategic Impact of Halogenation on the Indazole Scaffold
The introduction of halogen atoms, particularly fluorine and chlorine, is a deliberate and powerful strategy in drug design. Fluorine, being the most electronegative element, can profoundly alter a molecule's properties. Its substitution for hydrogen can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and pKa, thereby improving cell permeability and bioavailability.[5][6] Chlorine, while less electronegative, provides steric bulk and can form crucial halogen bonds, acting as a key anchoring point to a biological target.
In the context of the indazole ring, substitutions at the C3 and C7 positions are of particular interest:
-
The C3-Position: This position is frequently involved in direct interactions with the target protein. For many kinase inhibitors, for example, a substituent at C3 is essential for activity.[7] The 3-chloro group can serve as a critical pharmacophore or a synthetic handle for further derivatization.
-
The C7-Position: Modification at this position on the benzene ring directly influences the electronic environment of the entire bicyclic system. A 7-fluoro substituent can alter the acidity of the N1-proton, influence the molecule's overall conformation, and create unique interactions with target residues.[8]
The compound of interest, 3-Chloro-7-fluoro-1H-indazole , combines these features, suggesting the potential for synergistic effects on its biological profile.
Structural Comparison of Key Analogs
| Compound Name | Chemical Structure | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Chloro-7-fluoro-1H-indazole | [Image of 3-Chloro-7-fluoro-1H-indazole structure] | C₇H₄ClFN₂ | 170.57 |
| 3-Chloro-1H-indazole | [Image of 3-Chloro-1H-indazole structure] | C₇H₅ClN₂ | 152.58 |
| 7-Fluoro-1H-indazole | [Image of 7-Fluoro-1H-indazole structure] | C₇H₅FN₂ | 136.13 |
| 1H-Indazole | [Image of 1H-Indazole structure] | C₇H₆N₂ | 118.14 |
Chemical structures can be visualized using their respective CAS numbers or names in chemical drawing software.[8][9][10][11]
Comparative Bioactivity Analysis: A Data-Driven Perspective
While direct, head-to-head comparative studies of these four specific analogs across a wide range of assays are not consolidated in a single publication, we can synthesize data from various sources to build a strong inferential case for their relative bioactivities. Indazoles are known to exhibit a broad spectrum of pharmacological activities.[12]
Antiparasitic Activity (Antileishmanial)
Leishmaniasis is a disease caused by protozoan parasites of the Leishmania genus.[13] Indazole derivatives have emerged as promising candidates for new antileishmanial drugs.
Supporting Evidence: A study on 3-chloro-6-nitro-1H-indazole derivatives demonstrated significant in vitro activity against several Leishmania species.[13][14] The 3-chloro substitution was a key feature of the synthesized library. While this study does not include the 7-fluoro analog, the findings establish the potential of the 3-chloro-indazole scaffold as an antileishmanial agent. The introduction of a 7-fluoro group could further enhance this activity by increasing cell penetration or improving binding to the parasitic target enzyme, such as trypanothione reductase.[15]
Inference:
-
3-Chloro-1H-indazole likely possesses baseline antileishmanial activity.
-
3-Chloro-7-fluoro-1H-indazole is predicted to have enhanced potency compared to its non-fluorinated counterpart due to the favorable physicochemical properties imparted by fluorine.[16][17]
Enzyme Inhibition
The indazole core is a common feature in various enzyme inhibitors, targeting kinases, nitric oxide synthase (NOS), and others.
Supporting Evidence:
-
Kinase Inhibition: Many approved kinase inhibitor drugs, such as Pazopanib and Entrectinib, contain an indazole scaffold.[1][7] The 1H-indazole-3-amine structure, closely related to 3-chloro-indazole, is a known effective "hinge-binding" fragment for tyrosine kinases.[18]
-
Nitric Oxide Synthase (NOS) Inhibition: Studies have compared fluorinated and non-fluorinated indazoles as NOS inhibitors. For instance, 7-nitro-1H-indazole is a standard NOS inhibitor, and comparisons with compounds like 4,5,6,7-tetrafluoro-1H-indazole have been made to probe the effects of fluorination.[19]
-
General Principle: The incorporation of fluorine often leads to enhanced inhibitory activity. Studies on other heterocyclic scaffolds, such as benzimidazoles, have shown that fluorinated derivatives can be orders of magnitude more potent as inhibitors (e.g., against HCV) than their non-fluorinated parents.[17]
Inference & Data Summary: Based on these principles, we can anticipate a hierarchy of activity for a given enzyme target.
| Compound | Predicted Relative Inhibitory Potency (General) | Rationale |
| 3-Chloro-7-fluoro-1H-indazole | Highest | Combines the C3-chloro group for potential key interactions with the beneficial electronic and metabolic stability effects of the C7-fluoro group. |
| 3-Chloro-1H-indazole | High | The C3-chloro group is often a key pharmacophore for enzyme inhibition.[18] |
| 7-Fluoro-1H-indazole | Moderate | The C7-fluoro group enhances physicochemical properties, likely leading to better activity than the unsubstituted parent.[6][8] |
| 1H-Indazole | Lowest | Lacks the specific substitutions that often drive high-potency interactions. |
Experimental Methodologies: Validating Bioactivity
To empirically determine and compare the bioactivities of these analogs, standardized, self-validating protocols are essential.
Synthesis of a Key Analog: 7-Fluoro-1H-indazole
The availability of the target compounds is the first step in any comparative study. The following is a representative synthetic protocol.
Protocol 1: Synthesis of 7-Fluoro-1H-indazole [20]
-
Reaction Setup: To 1.85 g of 2,3-difluorobenzaldehyde, add 3 mL of hydrazine monohydrate in a suitable reaction vessel.
-
Heating: Heat the reaction mixture with stirring at 180°C for 10 hours. Monitor the reaction progress using an appropriate method (e.g., TLC).
-
Workup: After completion, cool the mixture to room temperature.
-
Extraction: Add ethyl acetate and water to the mixture to perform a liquid-liquid extraction. Separate the organic layer.
-
Washing: Wash the organic layer with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate and then evaporate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a chloroform/acetone eluent system to yield pure 7-fluoro-1H-indazole.
In Vitro Antileishmanial Activity Assay (MTT Assay)
This protocol determines the cytotoxic effect of the compounds on Leishmania promastigotes.
Protocol 2: MTT Assay for Antileishmanial Activity [15]
-
Parasite Culture: Culture Leishmania promastigotes in appropriate media (e.g., M199) supplemented with fetal bovine serum until they reach the mid-logarithmic growth phase.
-
Compound Preparation: Prepare stock solutions of the test indazole analogs in DMSO and then make serial dilutions in the culture medium.
-
Assay Plate Setup: Seed a 96-well plate with a defined concentration of promastigotes (e.g., 1 x 10⁶ cells/mL).
-
Treatment: Add the serially diluted compounds to the wells. Include wells for a positive control (e.g., Amphotericin B), a negative control (untreated cells), and a vehicle control (DMSO).
-
Incubation: Incubate the plate at the parasite's optimal temperature (e.g., 25°C) for 72 hours.
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value (the concentration that inhibits 50% of parasite growth) using non-linear regression analysis.
Caption: Workflow for determining antileishmanial IC50 values using the MTT assay.
Structure-Activity Relationship (SAR) Visualization
The logical relationship between the core scaffold and its functionalization can be visualized to guide further drug development efforts.
Caption: Logical flow of SAR for the indazole scaffold.
Conclusion and Future Directions
This guide establishes a framework for comparing the bioactivity of 3-Chloro-7-fluoro-1H-indazole with its non-fluorinated analogs. The strategic placement of a chlorine atom at the C3 position and a fluorine atom at the C7 position is predicted to yield a compound with superior biological performance compared to its parent structures. The C3-chloro group likely serves as a crucial anchor for target binding, while the C7-fluoro group enhances metabolic stability and optimizes physicochemical properties for improved bioavailability and potency.[5][6]
While these predictions are grounded in established principles of medicinal chemistry, empirical validation is paramount. The provided experimental protocols offer a starting point for researchers to quantify these differences and build a comprehensive SAR profile. Future studies should focus on direct, parallel screening of this analog series against a diverse panel of biological targets, including various kinases, parasitic enzymes, and microbial strains, to fully unlock their therapeutic potential.
References
-
Zhang, Y., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(11), 2783. [Link]
-
El-Malah, A. A., et al. (2021). Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2326–2339. [Link]
-
Khan, I., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 941913. [Link]
-
Georganics. 3-Chloro-1H-indazole. [Link]
-
Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 14(7), 1221-1258. [Link]
-
Kim, J., & Park, S. B. (2021). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results, 12(3), 1-10. [Link]
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Hayun, et al. (2021). Synthesis and in vitro cytotoxic activity of novel indazole analogues of curcumin against MCF-7, HeLa, WiDr, and vero cell lines. Journal of Applied Pharmaceutical Science, 11(02), 089-096. [Link]
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Huo, J., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4087. [Link]
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Taylor & Francis Online. Indazole – Knowledge and References. [Link]
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Khan, A., et al. (2024). Facile indazole-endowed thiadiazole hybrid derivatives as antibacterial, anti-diabetic and thymidine phosphorylase inhibitors: An insight to experimental, in-vitro biological potential and computational approaches. Journal of Molecular Structure, 1301, 137351. [Link]
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ResearchGate. Synthesis of 3-Aryl-1H-Indazoles and Their Effects on Plant Growth. [Link]
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ResearchGate. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
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PubChem. 3-Chloro-7-fluoro-1H-indazole. [Link]
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PubChem. 3-Chloro-1H-indazole. [Link]
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Al-Ostoot, F. H., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 12(45), 29281-29314. [Link]
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Mphahlele, M. J. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4749. [Link]
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Probst, D. A. (2018). Synthesis of Antifungal Indazole Analogs, Regioselective Methylation of 5-Substituted-1H-Tetrazoles, and Atroposelective Synthesis of Biaryl Scaffolds. [Link]
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ResearchGate. Importance of Fluorine in Benzazole Compounds. [Link]
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Taylor & Francis Online. Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. [Link]
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ResearchGate. Synthesis and biological evaluation of indazole derivatives. [Link]
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Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]
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MDPI. Importance of Fluorine in Benzazole Compounds. Review. [Link]
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A Researcher's Comparative Guide to the Elemental Analysis and Characterization of 3-Chloro-7-fluoro-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 3-Chloro-7-fluoro-1H-indazole in Drug Discovery
3-Chloro-7-fluoro-1H-indazole is a halogenated heterocyclic compound of significant interest in pharmaceutical research and development. The indazole scaffold is a well-established pharmacophore present in numerous biologically active molecules.[1] The strategic placement of chloro and fluoro substituents on the indazole ring system can profoundly influence the molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability. A thorough analytical characterization is paramount to advancing drug discovery programs that utilize this versatile scaffold.
This guide will provide a comparative analysis of the key analytical techniques used to characterize 3-Chloro-7-fluoro-1H-indazole, offering insights into the expected data and how it compares to related indazole analogs.
Core Analytical Techniques: A Comparative Workflow
The comprehensive characterization of 3-Chloro-7-fluoro-1H-indazole relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the structural puzzle, and together they form a robust validation system.
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Reference Standard Qualification Guide: 3-Chloro-7-fluoro-1H-indazole
Context: Critical Intermediate for Risdiplam (Evrysdi) Synthesis CAS: 29110-74-5 Molecular Formula: C₇H₄ClFN₂ Molecular Weight: 170.57 g/mol
Executive Summary: The Purity Paradox
In the development of Spinal Muscular Atrophy (SMA) therapeutics like Risdiplam, 3-Chloro-7-fluoro-1H-indazole serves as a scaffold-defining building block. However, a critical gap exists in the supply chain: this compound is predominantly sold as a "Research Chemical" (97% nominal purity) rather than a "Certified Reference Material" (CRM).
For drug development professionals, relying on a vendor's Certificate of Analysis (CoA) for quantitative assays is a compliance risk. This guide outlines the Standard Qualification Protocol , comparing the risks of commercial "off-the-shelf" standards against the regulatory necessity of a Qualified Primary Standard .
Comparison of Reference Standard Tiers
| Feature | Tier 1: Commercial Research Grade | Tier 2: Qualified In-House Primary Standard | Tier 3: Working (Secondary) Standard |
| Primary Use | Synthesis starting material; qualitative ID. | Assay of API intermediates ; Impurity quantification. | Routine batch release testing. |
| Purity Assignment | "Area %" via HPLC (often ignores water/salts). | Mass Balance or qNMR (Absolute Purity). | Potency assigned against Tier 2.[1] |
| Traceability | Vendor Lot # only. | Full structural elucidation (NMR, MS, IR). | Traceable to Tier 2.[1] |
| Risk Level | High : May contain 1-3% water/inorganics. | Low : Fully characterized per ICH Q7. | Low : Validated for routine use. |
Technical Analysis: Why "97%" is Not Enough
Commercial vendors typically determine purity using HPLC Area % . This method assumes that all impurities absorb UV light at the same wavelength as the analyte and ignores "invisible" impurities like moisture, residual solvents, and inorganic salts.
For 3-Chloro-7-fluoro-1H-indazole, specific structural risks include:
-
Regioisomerism: The 6-fluoro isomer is a common synthetic impurity that may co-elute in generic HPLC methods.
-
Halogen Exchange: Trace amounts of 3-Bromo or 3-Iodo analogs if mixed halogen sources were used in synthesis.
The Solution: The Mass Balance Approach
To establish a Primary Reference Standard , you must calculate absolute purity (
Experimental Protocol: Qualification of a Primary Standard
Objective: Characterize a high-purity batch of 3-Chloro-7-fluoro-1H-indazole as an In-House Primary Standard.
Phase A: Structural Verification (Identity)
-
¹H-NMR (DMSO-d₆): Confirm aromatic proton splitting patterns. The 7-fluoro substituent creates distinct coupling constants (
) that differentiate it from the 4-, 5-, or 6-fluoro isomers. -
¹⁹F-NMR: Critical for confirming the position of the fluorine atom. Expect a singlet or doublet shifted distinctly by the ortho-chloro/nitrogen environment.
-
High-Resolution MS (ESI+): Confirm parent ion
and characteristic chlorine isotope pattern ( ratio for ).
Phase B: Purity Assignment (Potency)
Methodology:
-
Chromatographic Purity (HPLC-UV):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).
-
Mobile Phase: Gradient of 0.1% Formic Acid in Water (A) vs. Acetonitrile (B).
-
Detection: 254 nm (indazole core absorption).
-
Note: Integrate all impurity peaks >0.05%.
-
-
Volatiles (TGA or KF/GC):
-
Water: Karl Fischer Titration (Coulometric). Indazoles can be hygroscopic.
-
Solvents: GC-Headspace for residual synthesis solvents (e.g., Ethyl Acetate, THF).
-
-
Inorganics (ROI):
-
Perform Residue on Ignition (sulfated ash) to detect metallic catalysts (Pd, Cu) or salts.
-
Phase C: qNMR (Alternative Absolute Method)
If Mass Balance is ambiguous, use Quantitative NMR (qNMR) using a NIST-traceable internal standard (e.g., Maleic Acid or Benzyl Benzoate).
-
Protocol: Weigh ~20 mg of Standard and ~20 mg of Internal Standard (precision ±0.01 mg) into the same NMR tube.
-
Calculation: Derive purity directly from the molar ratio of integrals.
Visualization: Qualification Workflow
The following diagram illustrates the decision logic for qualifying the reference standard.
Figure 1: Decision logic for qualifying a raw material as a Primary Reference Standard according to ICH Q7 principles.
Critical Impurity Pathway
Understanding the origin of 3-Chloro-7-fluoro-1H-indazole allows for targeted impurity monitoring.
Figure 2: Synthetic pathway highlighting critical control points for impurities (Over-chlorination and Regioisomerism).
References
-
ICH Harmonised Tripartite Guideline. (2000). Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. International Council for Harmonisation.[1][2][3] [Link]
-
Ratni, H., et al. (2018). Discovery of Risdiplam, a Selective Survival of Motor Neuron-2 (SMN2) Gene Splicing Modifier for the Treatment of Spinal Muscular Atrophy (SMA).[4][5][6] Journal of Medicinal Chemistry. [Link]
-
PubChem. (n.d.). 3-Chloro-7-fluoro-1H-indazole Compound Summary. National Library of Medicine. [Link]
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- 5. WO2024069646A1 - Improved process for the preparation of risdiplam and its intermediates - Google Patents [patents.google.com]
- 6. Comprehensive Risdiplam Synthesis Overview: From Cross-Coupling Reliance to Complete Palladium Independence - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal Protocols for 3-Chloro-7-fluoro-1H-indazole
[1]
Executive Summary & Core Directive
Do not dispose of 3-Chloro-7-fluoro-1H-indazole in general laboratory trash or non-halogenated waste streams. [1]
This compound contains both chlorine and fluorine atoms on an indazole core. While it may not always carry a specific federal RCRA "P" or "U" listing depending on your jurisdiction, it must be treated as Halogenated Hazardous Waste . Improper incineration of this compound in standard kilns releases Hydrogen Fluoride (HF) and Hydrogen Chloride (HCl) gas, which can corrode scrubber systems and violate EPA emission standards [1].
Immediate Action Required: Segregate all waste streams containing this compound into designated "Halogenated" containers.
Chemical Characterization & Hazard Profile
To manage disposal effectively, you must understand the material's behavior under stress.
| Property | Data / Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Dust generation risk during transfer.[1] |
| Halogen Content | Chlorine (Cl), Fluorine (F) | CRITICAL: Combustion yields corrosive HF and HCl gases.[1] Requires scrubbed incineration. |
| Solubility | Low in water; High in DMSO, DCM | Bioaccumulative potential; do not flush down drains.[1] |
| Combustion Byproducts | HF, HCl, NOx, CO, CO2 | Inhalation hazard during fire; requires specialized fire suppression (dry chemical/CO2).[1] |
| Reactivity | Stable; Incompatible with strong oxidizers | Keep away from nitric acid or peroxides in waste storage.[1] |
The "Why" Behind the Protocol (Causality)
Standard municipal incinerators or non-halogenated waste kilns often lack the specific caustic scrubbers required to neutralize Hydrogen Fluoride (HF). If 3-Chloro-7-fluoro-1H-indazole is sent to a non-halogenated stream, the fluorine content can etch the glass lining of incinerators or pass through as a toxic emission.[1] Therefore, segregation is not just bureaucratic—it is an engineering necessity. [1]
Step-by-Step Disposal Workflow
Phase A: Pre-Disposal Segregation
Rule: Never mix this compound with oxidizers or non-halogenated solvents (like Acetone/Methanol) unless the entire mixture is downgraded to the "Halogenated" stream.
-
Identify the State: Determine if you are disposing of the pure solid or a solution (e.g., reaction mother liquor).
-
Select Container:
-
Solids: High-density polyethylene (HDPE) wide-mouth jar.
-
Liquids: Glass or HDPE carboy rated for halogenated solvents.
-
-
Labeling: Apply a hazardous waste label immediately.
-
Must include: Full chemical name ("3-Chloro-7-fluoro-1H-indazole").[1]
-
Must check: "Toxic" and "Halogenated" checkboxes.
-
Phase B: Waste Stream Management
-
Solid Waste: Place the pure compound or contaminated solid consumables (weigh boats, gloves) into the Solid Halogenated/Toxic bin.
-
Liquid Waste: Pour solutions into the Halogenated Solvent carboy. Even if the solvent is 99% methanol, the presence of the fluoro-indazole requires the entire volume to be treated as halogenated waste [2].
Phase C: Final Handoff
Transfer to your facility's Environmental Health & Safety (EHS) team. Ensure the manifest explicitly lists "Organofluorine compound" to alert the disposal facility of the HF generation potential.
Visualized Decision Logic
The following diagram outlines the critical decision nodes for disposing of 3-Chloro-7-fluoro-1H-indazole.
Figure 1: Decision matrix for segregating halogenated indazole waste to ensure downstream compliance.
Emergency Procedures (Spill Management)
In the event of a spill during transfer or disposal:
-
Evacuate & Ventilate: If dust is airborne, clear the immediate area.
-
PPE Upgrade: Wear nitrile gloves (double gloved recommended), lab coat, and safety goggles. If powder is fine/dusty, use an N95 or P100 respirator.
-
Containment:
-
Solid Spill: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum designated for chemical waste.
-
Liquid Spill: Absorb with vermiculite or sand. Do not use combustible materials like sawdust [3].
-
-
Decontamination: Clean the surface with a soap/water solution. Collect all cleanup materials into the Solid Halogenated waste bin.
Regulatory Compliance (RCRA & EPA)
While 3-Chloro-7-fluoro-1H-indazole is not typically a "Listed" waste (P-list or U-list) under 40 CFR 261.33 unless specified by state law, it is regulated under the "Cradle-to-Grave" principle.[1]
-
Generator Status: You are responsible for characterizing the waste.
-
Characteristic Waste: If the waste stream exhibits toxicity (via TCLP) it may carry a D-code .
-
Best Practice Code: If no specific code applies, utilize F001/F002 if mixed with spent halogenated solvents, or assign a state-specific code for "Non-RCRA Regulated Hazardous Waste (Halogenated)" to ensure proper incineration protocols are followed [4].
References
-
National Institutes of Health (NIH). Combustion By-Products and their Health Effects. PMC. Available at: [Link]
-
University of Wisconsin–Madison. Chapter 7: Chemical Disposal Procedures. Safety Department Guidelines. Available at: [Link][1]
-
U.S. Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. RCRA Guidelines. Available at: [Link]
Personal protective equipment for handling 3-Chloro-7-fluoro-1H-indazole
Executive Summary: The "Fluorine Effect" & Safety Context
3-Chloro-7-fluoro-1H-indazole is a high-value heterocyclic building block, primarily used as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.[1] The presence of the fluorine atom at the C7 position modulates metabolic stability and lipophilicity, making this a critical intermediate in late-stage drug discovery.[1]
However, the specific halogenation pattern (Chloro- and Fluoro- substituents) dictates a strict safety protocol.[1] Unlike simple indazoles, this compound presents a dual risk profile: particulate inhalation hazards during weighing and permeation risks when solubilized in organic carriers.[1]
Immediate Hazard Profile (GHS Class):
Risk Assessment & PPE Strategy
Effective safety is not about wearing more gear; it is about matching the barrier to the state of matter.
A. Respiratory Protection (The First Line of Defense)[1]
-
Engineering Control (Primary): All handling of the solid powder must occur inside a certified chemical fume hood.[1] The sash should be maintained at the working height (typically 18 inches).
-
PPE (Secondary): If hood access is compromised or during maintenance cleaning, a half-face respirator with P100 particulate filters (magenta cartridges) is required.[1]
B. Ocular Protection
-
Standard Operation: Chemical safety goggles (ANSI Z87.1 compliant) are superior to safety glasses.[1]
C. Dermal Protection (The Critical Variable)
Glove selection is the most common point of failure. Standard nitrile gloves are effective against the solid, but often fail against the solvents used to dissolve this compound.
Table 1: Glove Selection Matrix
| State of Matter | Carrier Solvent | Recommended Glove System | Breakthrough Time |
| Solid Powder | N/A | Standard Nitrile (4-5 mil) | > 480 mins |
| Solution | DMSO / DMF | Standard Nitrile (Double-gloved) | > 240 mins |
| Solution | DCM (Dichloromethane) | Silver Shield / Laminate | > 240 mins |
| Solution | DCM (Dichloromethane) | Standard Nitrile (Single layer) | < 1 min (DANGER) |
Expert Insight: When performing nucleophilic aromatic substitutions (SNAr) with this scaffold, you will likely use DMF or DMSO.[1] While nitrile resists these polar aprotic solvents well, they enhance skin permeability.[1] If the solution touches your glove, change it immediately to prevent the solvent from carrying the indazole through your skin.
Operational Workflow: From Storage to Reaction
This protocol ensures containment of the halogenated moiety throughout the experimental lifecycle.
Step 1: Preparation & Weighing
-
Static Control: 3-Chloro-7-fluoro-1H-indazole is prone to static charge.[1] Use an ionizing anti-static gun on the weighing boat and spatula before dispensing.[1]
-
Draft Protection: Place the balance inside the fume hood. If air currents disturb the reading, use a draft shield, but never remove the compound from the hood to weigh it.
-
Decontamination: Wipe the exterior of the reagent bottle with a Kimwipe dampened in ethanol before returning it to the flammables/corrosives cabinet.[1]
Step 2: Solubilization
-
Solvent Addition: Add solvent (e.g., DMSO) slowly.[1] The heat of solution is generally negligible, but splashing is a risk.[1]
-
Vessel Venting: If heating is required to dissolve, ensure the vessel is vented to a scrubber or inert gas line to prevent pressure buildup from solvent expansion.[1]
Step 3: Reaction Monitoring
-
Sampling: When taking TLC or LCMS aliquots, use long-needle syringes to avoid placing hands inside the plane of the hood sash.
-
Waste Segregation: Do not mix reaction aliquots with general aqueous waste. See Section 5.
Visualization: PPE Decision Logic
The following diagram illustrates the decision-making process for selecting the correct protective equipment based on the experimental phase.
Figure 1: Decision logic for PPE selection based on the physical state and solvent carrier of the indazole compound.[1]
Emergency & Disposal Protocols
Spill Response
-
Solid Spill: Do not sweep (creates dust).[1] Cover with a wet paper towel (water or ethanol) to dampen, then wipe up.[1] Place waste in a sealed bag.
-
Solution Spill:
Disposal (Halogenated Waste)
Because this molecule contains Chlorine and Fluorine, it must not be disposed of in the general organic waste stream if your facility separates halogenated vs. non-halogenated waste.
-
Stream: Halogenated Organic Waste.
-
Labeling: Clearly mark the tag with "Contains Organic Fluorine/Chlorine."[1]
-
Incompatibility: Never mix with strong acids (e.g., Sulfuric Acid) in the waste container, as this may liberate trace HF or HCl gas.[1]
References
-
PubChem. (2025).[1] 3-Chloro-7-fluoro-1H-indazole Compound Summary. National Library of Medicine.[1] [Link]1]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Laboratory Safety Guidance: Halogenated Organic Solvents. [Link]1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
